Cas no 2137482-32-5 (Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester)
Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester
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- Inchi: 1S/C9H15NO4/c1-3-7(8(11)13-2)10-9(12)14-6-4-5-6/h6-7H,3-5H2,1-2H3,(H,10,12)
- InChI Key: SXWJYHUCOHEHID-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(NC(OC1CC1)=O)CC
Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-696177-0.05g |
methyl 2-[(cyclopropoxycarbonyl)amino]butanoate |
2137482-32-5 | 0.05g |
$1417.0 | 2023-05-29 | ||
| Enamine | EN300-696177-0.1g |
methyl 2-[(cyclopropoxycarbonyl)amino]butanoate |
2137482-32-5 | 0.1g |
$1484.0 | 2023-05-29 | ||
| Enamine | EN300-696177-0.25g |
methyl 2-[(cyclopropoxycarbonyl)amino]butanoate |
2137482-32-5 | 0.25g |
$1551.0 | 2023-05-29 | ||
| Enamine | EN300-696177-0.5g |
methyl 2-[(cyclopropoxycarbonyl)amino]butanoate |
2137482-32-5 | 0.5g |
$1619.0 | 2023-05-29 | ||
| Enamine | EN300-696177-1.0g |
methyl 2-[(cyclopropoxycarbonyl)amino]butanoate |
2137482-32-5 | 1g |
$1686.0 | 2023-05-29 | ||
| Enamine | EN300-696177-2.5g |
methyl 2-[(cyclopropoxycarbonyl)amino]butanoate |
2137482-32-5 | 2.5g |
$3304.0 | 2023-05-29 | ||
| Enamine | EN300-696177-5.0g |
methyl 2-[(cyclopropoxycarbonyl)amino]butanoate |
2137482-32-5 | 5g |
$4890.0 | 2023-05-29 | ||
| Enamine | EN300-696177-10.0g |
methyl 2-[(cyclopropoxycarbonyl)amino]butanoate |
2137482-32-5 | 10g |
$7250.0 | 2023-05-29 |
Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester
Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester (CAS No. 2137482-32-5): A Comprehensive Overview
Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester (CAS No. 2137482-32-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various biochemical applications. The cyclopropyloxy moiety and the carbonyl-amino group contribute to its distinct reactivity and potential biological activity, positioning it as a compound of considerable interest in modern medicinal chemistry.
The synthesis and characterization of this compound have been subjects of extensive study, with researchers exploring its potential in drug design and molecular recognition. The ester functionality in its name not only influences its solubility profile but also opens up avenues for further chemical modifications, making it a versatile building block for more complex molecules. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its incorporation into various research protocols.
In the realm of pharmaceutical applications, Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester has been investigated for its potential role in modulating biological pathways. The presence of the cyclopropyloxy group suggests interactions with specific enzymes or receptors, which could be exploited for therapeutic purposes. Furthermore, the amide bond formed by the carbonyl-amino moiety is a common feature in bioactive molecules, often involved in hydrogen bonding and molecular recognition processes.
The compound's structural features have also made it a subject of interest in the development of novel materials with tailored properties. For instance, its ability to form stable complexes with other molecules could be leveraged in the design of ligands for metal-organic frameworks (MOFs) or as a precursor for functional polymers. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.
The latest research in this area has demonstrated innovative approaches to utilizing Butanoic acid, 2-[[(cyclopropyloxy)carbonyl]amino]-, methyl ester in synthetic biology and drug discovery. Studies have shown that derivatives of this compound can exhibit enhanced bioavailability and improved pharmacokinetic profiles when incorporated into drug candidates. This has spurred further investigation into optimizing its structure for therapeutic applications.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Advanced modeling techniques have provided insights into its interactions with biological targets, aiding in the rational design of analogs with improved efficacy and reduced side effects. These computational studies are complemented by experimental efforts to validate theoretical predictions and refine our understanding of its mechanism of action.
The environmental impact of using Butanoic acid, 2-[[(cyclopropyloxy)carbonyl strong>]< strong >amino strong >]-, < strong >methyl ester strong > as a research tool is also a growing concern. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce the environmental footprint of its production. Such initiatives align with broader trends in green chemistry aimed at promoting eco-friendly practices across all stages of chemical synthesis.
In conclusion, Butanoic acid, 2-[[(< strong >cyclopropyloxy strong >)< strong >carbonyl strong >]< strong >amino strong >]-, < strong >methyl ester strong > (CAS No. 2137482-32-5) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and promising biological activities make it a compelling subject for further research. As our understanding of its properties continues to evolve, so too will its role in advancing scientific knowledge and developing innovative solutions to complex challenges.
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